Orthogonal Deprotection Selectivity: Fmoc vs. Boc in Solid-Phase Peptide Synthesis
3-Fmoc-amino-2,6-dioxopiperidine features an Fmoc protecting group that is quantitatively removed under mild basic conditions, enabling selective deprotection in the presence of acid-labile groups. In contrast, the Boc protecting group on (R)- or (S)-3-Boc-amino-2,6-dioxopiperidine requires strong acids like trifluoroacetic acid (TFA) for removal, which would concurrently cleave the peptide from the resin and deprotect acid-labile side chains, destroying the intermediate . This orthogonal stability is fundamental to Fmoc-SPPS strategy [1].
| Evidence Dimension | Deprotection Conditions |
|---|---|
| Target Compound Data | 20% piperidine in DMF (room temperature, 5-30 min) |
| Comparator Or Baseline | 3-Boc-amino-2,6-dioxopiperidine: 50-95% TFA in DCM (room temperature, 30-60 min) |
| Quantified Difference | Orthogonal stability: Fmoc stable to TFA; Boc labile to TFA. Fmoc labile to piperidine; Boc stable to piperidine. |
| Conditions | Standard SPPS and solution-phase peptide coupling conditions [1] |
Why This Matters
This orthogonal deprotection profile allows for the selective, on-resin functionalization of the 2,6-dioxopiperidine amine, a critical step in constructing complex PROTAC molecules without premature cleavage or side-reactions.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. View Source
